N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-9-8-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTWSSXUAXOZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the oxalamide group and the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound's structure is characterized by a complex arrangement of nitrogen and carbon atoms forming a quinoline ring system fused with a hexahydropyridine moiety. The synthesis typically involves multi-step organic reactions that include the formation of amides and cyclization processes. Detailed methodologies for synthesizing similar compounds suggest that variations in substituents can significantly affect biological activity.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of focus include:
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against several cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). Results from MTT assays show significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression. It shows potential as an inhibitor of the EGFR tyrosine kinase pathway which is crucial for tumor growth and survival.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been documented regarding the efficacy of this compound and its analogs:
- Study on Anticancer Effects : A study published in 2023 explored the anticancer effects of similar compounds against prostate and colon cancer cell lines. The results indicated that modifications to the oxalamide structure could enhance cytotoxicity and selectivity towards cancer cells .
- Molecular Docking Analysis : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of target proteins involved in cancer metabolism. This binding affinity correlates with observed biological activity .
Q & A
Q. What are the key synthetic pathways for N1-benzyl-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach, starting with the functionalization of the hexahydropyridoquinolinone core. Key steps include:
- Amide coupling : Reaction of activated oxalic acid derivatives (e.g., oxalyl chloride) with benzylamine and the hexahydropyridoquinolinone amine precursor under inert conditions .
- Optimization parameters :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Catalysts : Use HOBt/DCC or EDCI for efficient amide bond formation .
Monitor progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify benzyl group integration (δ 7.2–7.4 ppm) and hexahydropyridoquinolinone protons (δ 1.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
- X-ray crystallography : Resolve ambiguous stereochemistry in the hexahydropyrido ring system .
Q. What biological targets are associated with this compound’s structural analogs?
Similar oxalamide-quinoline hybrids exhibit activity against:
- Kinase inhibition : ATP-binding pockets (e.g., MAPK, CDK families) due to planar quinoline moieties .
- GPCR modulation : Benzyl groups may interact with hydrophobic pockets in serotonin or dopamine receptors .
Validate targets via kinase inhibition assays or radioligand binding studies using HEK293 cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Structural variability : Minor substituent changes (e.g., benzyl vs. furanmethyl groups) alter target affinity .
- Assay conditions : Differences in cell viability assays (e.g., MTT vs. resazurin) impact IC50 values .
Methodological recommendations : - Standardize assays across labs (e.g., uniform cell lines, incubation times).
- Perform competitive binding studies to confirm target specificity .
Q. What strategies enhance pharmacological activity while maintaining solubility?
- Structural modifications :
- Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) at the benzyl para-position to improve aqueous solubility .
- Replace the hexahydropyrido ring with a partially saturated analog to reduce logP .
- Formulation testing : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo studies .
Q. What computational approaches improve docking accuracy for this compound?
- Protein preparation : Optimize protonation states of active-site residues (e.g., Asp86 in kinase targets) using molecular dynamics simulations .
- Ligand flexibility : Account for rotational freedom in the oxalamide linker via ensemble docking .
- Validation : Compare docking scores with experimental IC50 values using Spearman correlation analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
